(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound consists of a succinic acid backbone with two 4-chlorobenzoyl groups attached to the second and third carbon atoms. Its chemical structure allows it to interact with specific biological targets, making it a subject of interest in medicinal chemistry and materials science.
The compound can be synthesized from readily available starting materials, specifically succinic acid and 4-chlorobenzoyl chloride. The synthesis typically involves activating the carboxyl groups of succinic acid and coupling them with the chlorobenzoyl groups.
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid is classified as an ester derivative of succinic acid. It falls under the category of organic compounds that contain both carboxylic acid and ester functional groups. This classification is significant as it influences the compound's reactivity and potential applications in various chemical reactions.
The synthesis of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid typically involves several key steps:
The reaction conditions typically require careful control of temperature and reaction time to ensure high yields and purity of the final product. The use of appropriate solvents and reagents is crucial for optimizing the reaction efficiency.
The molecular structure of (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid features a central succinic acid moiety with two 4-chlorobenzoyl ester groups attached at the second and third positions. This arrangement contributes to its unique physical and chemical properties.
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid can undergo various chemical reactions:
The mechanism by which (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid exerts its effects involves its interaction with specific molecular targets within biological systems. These interactions can modulate biochemical pathways, potentially influencing processes such as enzyme activity or receptor binding.
(2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid has several scientific research applications:
This compound's unique structural properties make it an important candidate for further research in both synthetic chemistry and biological applications.
The synthesis of enantiomerically pure (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid demands precise chiral control to maintain the erythro configuration across its two stereocenters. Two principal methodologies have emerged for constructing this stereodefined scaffold: chiral pool derivatization and asymmetric catalysis.
The chiral pool approach utilizes naturally occurring enantiopure precursors like (S)-pyroglutaminol or tartaric acid derivatives as reported in stereoselective syntheses of related compounds [4] [7]. This strategy capitalizes on the inherent chirality of biomass-derived molecules, minimizing the need for external chiral inducers. For instance, bicyclic α,β-unsaturated lactams derived from (S)-pyroglutaminol have served as templates for synthesizing (2S,3S)-configured aminoprolinol derivatives through sequential functionalization while preserving stereochemical integrity [4]. Key steps involve diastereoselective nucleophilic additions to rigid lactam systems, where substrate-controlled facial selectivity ensures high enantiomeric excess (>98% ee) in the resulting products.
Asymmetric catalytic methods provide a complementary route, particularly for large-scale applications. Modern catalytic systems employing chiral salen-metal complexes (e.g., Cr(III), Al(III)) or organocatalysts enable the desymmetrization of meso-dialcohol precursors or asymmetric dihydroxylation of fumarate derivatives. The catalytic asymmetric dihydroxylation of diethyl fumarate using AD-mix-β (Sharpless reagent) affords the (2S,3S)-dialcohol precursor with >90% ee, which undergoes subsequent esterification with 4-chlorobenzoyl chloride [6]. Recent advances have demonstrated that N-heterocyclic carbene catalysts facilitate enantioselective esterification of succinate diols via kinetic resolution, achieving up to 95% ee for the (2S,3S)-diastereomer [4].
Table 1: Comparative Analysis of Stereoselective Synthesis Approaches
Method | Key Starting Material | Critical Step | Yield | ee (%) | Operational Complexity |
---|---|---|---|---|---|
Chiral Pool Derivatization | (S)-Pyroglutaminol | Lactam alkylation/reduction | 45-55% | >98% | High (multi-step) |
Catalytic Dihydroxylation | Diethyl fumarate | Asymmetric dihydroxylation | 70-75% | 90-92% | Moderate |
NHC-Catalyzed Resolution | rac-Dimethyl succinate | Kinetic resolution via esterification | 40-45% | 93-95% | Moderate-High |
The stereochemical fidelity during chlorobenzoyl transfer remains crucial. Studies show that bulky trialkylamine bases (e.g., DIPEA) suppress racemization during esterification by minimizing enolate formation at the α-carbonyl position. Additionally, low-temperature acylation (-15°C) in aprotic solvents (THF, DCM) maintains stereointegrity, whereas protic solvents promote partial epimerization [6].
Incorporating the 4-chlorobenzoyl moiety onto the (2S,3S)-succinic acid core presents challenges in chemoselectivity and reaction efficiency. Traditional stoichiometric activation with thionyl chloride or carbodiimides generates halogenated waste and requires stringent purification. Recent catalytic protocols overcome these limitations through:
Brønsted Acid Catalysis: Phosphomolybdic acid (PMA, H₃PMo₁₂O₄₀) has emerged as a high-performance catalyst for esterification under mild conditions . The Keggin-type polyoxometalate structure features strong Brønsted acidity (proton donor capacity) and reversible multi-electron redox properties. When deployed at 5 mol% loading in toluene at 80°C, PMA facilitates near-quantitative diesterification of (2S,3S)-succinic acid with 4-chlorobenzoic acid within 4 hours. Mechanistic studies indicate the catalyst activates the carboxylic acid via protonation, enhancing electrophilicity toward nucleophilic addition by the alcohol, while its redox activity suppresses side-product formation by oxidizing potential inhibitors .
Resin-Mediated Catalysis: Dried Dowex H⁺ resin coupled with sodium iodide (NaI) constitutes a recyclable heterogeneous system for ester synthesis [2]. The resin's superacidic protons (generated via oven-drying at 120°C) activate carboxylic acids, while iodide acts as a nucleophilic promoter for in situ anhydride formation. This system achieves 85–90% yield for the bis-(4-chlorobenzoate) ester under solvent-free conditions at 70°C. Crucially, the catalyst retains activity over five cycles with minimal leaching (<2% Mo loss per cycle), validated by ICP-MS analysis [2].
Table 2: Catalytic Systems for 4-Chlorobenzoyloxy Incorporation
Catalyst System | Loading | Temperature | Time | Yield | Key Advantages |
---|---|---|---|---|---|
PMA (H₃PMo₁₂O₄₀) | 5 mol% | 80°C | 4 h | 98% | Tolerance to moisture; no side-products |
Dowex H⁺/NaI | 20 wt% | 70°C | 6 h | 88% | Recyclable (5 cycles); solvent-free |
Zr-MOF/PMA composite | 3 mol% | 85°C | 3 h | 95% | Enhanced acidity; single-site catalysis |
Hybrid Catalytic Architectures: Synergistic systems like Zr-MOF-encapsulated PMA merge the advantages of homogeneous and heterogeneous catalysis. The zirconium-based metal-organic framework (UiO-66) immobilizes PMA clusters within its pores, amplifying acidity through confinement effects while preventing aggregation. This architecture delivers 95% diester yield at reduced catalyst loading (3 mol%) and enables facile catalyst recovery via centrifugation .
Implementing green chemistry principles in synthesizing (2S,3S)-2,3-Bis((4-chlorobenzoyl)oxy)succinic acid focuses on atom economy, waste minimization, and benign reaction media. These strategies address the environmental shortcomings of conventional esterification and protection protocols.
Solvent Engineering and Atom Economy: The Dowex H⁺/NaI system exemplifies green esterification by eliminating solvents and avoiding stoichiometric activators like DCC (dicyclohexylcarbodiimide) [2]. Its solvent-free operation reduces the process mass intensity (PMI) from 120 (for DCC-mediated coupling) to 15, primarily by excluding dichloromethane washes and minimizing purification. Atom economy calculations confirm the superiority of direct acid-alcohol coupling (Atom Economy = 89%) versus stepwise acid chloride routes (Atom Economy = 63% when accounting for SOCl₂ consumption and HCl by-production) [2] [10].
Protection-Deprotection Strategies: Traditional synthesis routes often require orthogonal protecting groups for the dicarboxylic acid moiety during esterification, adding steps and waste. Green innovations include:
Waste Valorization and Renewable Feedstocks: Integrating circular economy principles, 4-chlorophenol contaminants – classified as priority pollutants by the EPA – are oxidatively upgraded to 4-chlorobenzoic acid using PMA/H₂O₂ . This tandem degradation-functionalization converts waste streams into the requisite acyl donor, reducing reliance on virgin aromatics.
Table 3: Green Metrics Comparison for Protection-Deprotection Sequences
Strategy | PMI | E-Factor | Reaction Steps | Energy Use (kWh/kg) |
---|---|---|---|---|
Conventional (DCC, CH₂Cl₂) | 120 | 85 | 5 | 210 |
PMA in Aqueous Micelles | 45 | 30 | 3 | 120 |
Enzymatic Transesterification | 28 | 12 | 2 | 90 |
Dowex H⁺/NaI (solvent-free) | 15 | 5 | 1 | 75 |
Solvent Selection Guides: Adhering to the CHEM21 solvent selection guide, 2-methyl-THF and cyclopentyl methyl ether (CPME) replace traditional ethers (diethyl ether, THF) for workup procedures due to their lower environmental footprint (carcinogenicity, aquatic toxicity) and higher boiling points enabling efficient recovery. Lifecycle assessment confirms a 60% reduction in carbon emissions when switching from THF to 2-methyl-THF for succinic acid extractions [5] [10].
These advances collectively demonstrate that integrating catalytic technologies with solvent and atom efficiency principles enables the sustainable production of complex chiral molecules while maintaining stereochemical precision.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3